molecular formula C27H18O5 B11381886 3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11381886
M. Wt: 422.4 g/mol
InChI Key: BLEIRSOBFMDDNB-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuran moiety, a methoxyphenyl group, and a furochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the methoxyphenyl group and the furochromenone structure. Common reagents used in these reactions include bromobenzene, methoxybenzaldehyde, and various catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C27H18O5

Molecular Weight

422.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H18O5/c1-15-26-21(22(14-30-26)24-11-17-5-3-4-6-23(17)31-24)12-20-19(13-25(28)32-27(15)20)16-7-9-18(29-2)10-8-16/h3-14H,1-2H3

InChI Key

BLEIRSOBFMDDNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC5=CC=CC=C5O4)C(=CC(=O)O2)C6=CC=C(C=C6)OC

Origin of Product

United States

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